molecular formula C16H12Cl2N2O2S B2712953 4,5-dichloro-2-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide CAS No. 2094446-01-0

4,5-dichloro-2-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide

Cat. No. B2712953
M. Wt: 367.24
InChI Key: FPNZJMIIPXODDG-UHFFFAOYSA-N
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Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

Quinoline and its derivatives can be synthesized through numerous synthetic routes due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

Quinoline, also known as 1-benzazine, benzopyridine, and 1-azanaphthalene, is an aromatic nitrogen-containing heterocyclic compound . It participates in both electrophilic and nucleophilic substitution reactions .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Future Directions

The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

4,5-dichloro-2-methyl-N-quinolin-8-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S/c1-10-8-12(17)13(18)9-15(10)23(21,22)20-14-6-2-4-11-5-3-7-19-16(11)14/h2-9,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNZJMIIPXODDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dichloro-2-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide

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